1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea
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Description
The compound contains a pyrrolo[1,2-a]imidazole moiety, which is a bicyclic structure consisting of a pyrrole ring fused with an imidazole ring . This structure is found in many biologically active compounds and is of interest in medicinal chemistry .
Molecular Structure Analysis
The pyrrolo[1,2-a]imidazole core is a planar, aromatic structure. The presence of nitrogen atoms in the rings can participate in hydrogen bonding and other interactions, which can influence the compound’s properties and reactivity .Mechanism of Action
Target of Action
Compounds of the 6,7-dihydro-5h-pyrrolo[1,2-a]imidazole class have been associated with antimicrobial activity . Therefore, it is plausible that this compound may interact with bacterial or fungal targets.
Mode of Action
Given its antimicrobial activity, it may interfere with essential biological processes in bacteria or fungi, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
Based on its potential antimicrobial activity, it could be inferred that it may disrupt pathways crucial for the survival and proliferation of bacteria or fungi .
Result of Action
The compound has been associated with antimicrobial activity, suggesting that it may inhibit the growth of certain bacteria or fungi . .
Future Directions
Properties
IUPAC Name |
1-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(22-12-11-16-6-2-1-3-7-16)24-18-9-4-8-17(14-18)19-15-23-20-10-5-13-25(19)20/h1-4,6-9,14-15H,5,10-13H2,(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHFPLSDHFWLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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